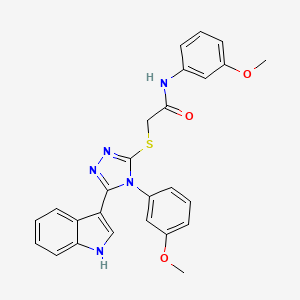
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide: is a complex organic compound known for its multifunctional pharmacological properties. With a unique structure that integrates an indole, triazole, and methoxyphenyl groups, it holds significant potential in the fields of medicinal chemistry and molecular biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves several key steps, starting from basic building blocks. One common approach is:
Formation of the indole core: : This is often achieved through Fischer indole synthesis.
Construction of the 1,2,4-triazole ring: : Cyclization of appropriate hydrazine derivatives can form this ring.
Thioether linkage creation: : This generally involves nucleophilic substitution reactions between a halogenated intermediate and a thiol compound.
Acetamide linkage formation: : Finally, acetamide can be introduced via acylation reactions.
Industrial Production Methods: For large-scale production, optimizations are made to improve yields and purity. This might involve:
Continuous flow synthesis to streamline reaction steps.
Employing high-efficiency catalysts and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It may undergo oxidation, especially at the indole and triazole rings, yielding oxidized derivatives.
Reduction: Reduction reactions can reduce nitro groups if present to amines.
Substitution: This compound can partake in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidizing agents: : Such as potassium permanganate.
Reducing agents: : Like lithium aluminum hydride.
Acidic and basic conditions: : Depending on the target transformations, conditions are tailored for optimal reactivity.
Major Products:
Scientific Research Applications
This compound has diverse applications:
Chemistry: : As a precursor in synthesizing more complex molecules.
Biology: : Potentially serves as a biochemical probe or a ligand in binding studies.
Medicine: : Explored for its anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in material science for developing new polymers and nanomaterials.
Mechanism of Action
The mechanism involves interactions with molecular targets like enzymes or receptors. For instance:
Molecular Targets: : It may inhibit specific enzymes or modulate receptor activity, affecting cellular pathways.
Pathways Involved: : Could influence signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar compounds include:
2-((5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide: : Lacks a methoxy group.
2-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenylacetamide: : Has a different substitution pattern.
Uniqueness: Its unique structural features confer distinct pharmacokinetic properties and binding affinities compared to similar compounds, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3S/c1-33-19-9-5-7-17(13-19)28-24(32)16-35-26-30-29-25(22-15-27-23-12-4-3-11-21(22)23)31(26)18-8-6-10-20(14-18)34-2/h3-15,27H,16H2,1-2H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMELQHGBRRMPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC(=CC=C3)OC)C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2636107.png)
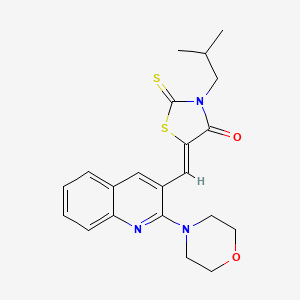
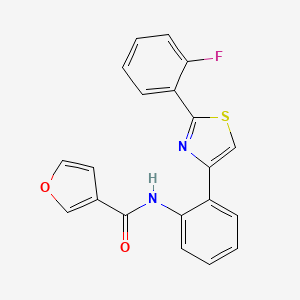
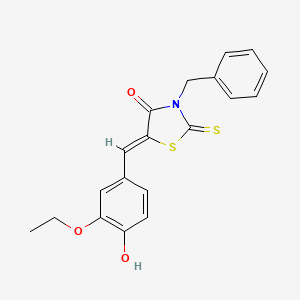
amine hydrochloride](/img/new.no-structure.jpg)

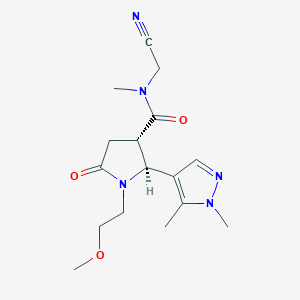

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2636119.png)
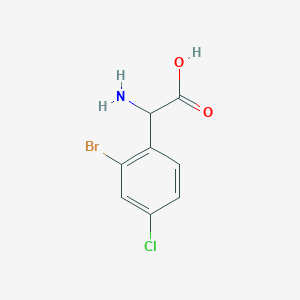
![N-[2-(3-fluorophenyl)-2-methoxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2636123.png)
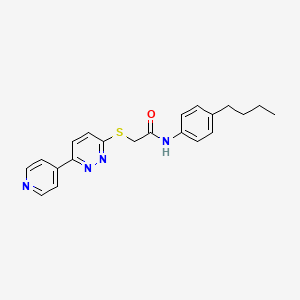
![N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2636129.png)
